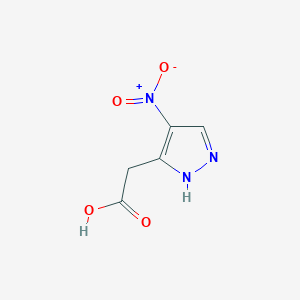

2-(4-nitro-1H-pyrazol-5-yl)acetic acid

説明

特性

IUPAC Name |

2-(4-nitro-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZLTQCFCSIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Applications of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid: A Technical Guide

Introduction & Structural Overview

As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I frequently encounter bifunctional building blocks that serve as linchpins for complex molecular architectures. 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (Molecular Formula: C5H5N3O4, MW: 171.11 g/mol ) is a prime example of such a molecule. Characterized by a pyrazole core, an electron-withdrawing nitro group at the C4 position, and an acetic acid moiety at the C5 position, this compound exhibits unique electronic and steric properties.

Due to annular tautomerism, this compound exists in equilibrium with its tautomer, 2-(4-nitro-1H-pyrazol-3-yl)acetic acid. Its structural duality allows it to act as a critical intermediate in two vastly different fields: the synthesis of 1[1] and the development of 2[2].

Physicochemical Properties

To rationally design synthetic workflows, one must first decode the molecule's physicochemical behavior. The electron-withdrawing nature of the C4-nitro group profoundly impacts the electronic distribution across the pyrazole ring, altering both its acidity and solvation dynamics.

Table 1: Key Physicochemical Parameters

| Property | Value | Mechanistic Rationale |

| Molecular Formula | C5H5N3O4 | Core pyrazole ring substituted with nitro and acetic acid groups[3]. |

| Molecular Weight | 171.11 g/mol | Standard calculation based on atomic mass[4]. |

| Tautomerism | 1H-pyrazol-5-yl ⇌ 1H-pyrazol-3-yl | Rapid proton exchange at the pyrazole nitrogens. The equilibrium is influenced by the steric bulk of the acetic acid group and the strong electron-withdrawing effect of the nitro group. |

| Solubility Profile | High in DMF/DMSO; Moderate in hot water | The carboxylic acid provides hydrogen bonding capabilities, while the highly polar nitro-pyrazole core requires polar aprotic solvents for optimal thermodynamic solvation. |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 (est.) | The inductive electron-withdrawing effect of the 4-nitro-pyrazole ring slightly increases the acidity of the acetic acid moiety compared to unsubstituted acetic acid (pKa 4.76). |

| pKa (Pyrazole NH) | ~9.5 - 10.5 (est.) | The highly electronegative -NO2 group at C4 stabilizes the conjugate base via resonance, significantly increasing the acidity of the pyrazole NH compared to unsubstituted pyrazole (pKa ~14.4). |

Synthetic Workflows: Regioselective Nitration

The synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically relies on the regioselective electrophilic aromatic substitution of a pyrazole precursor. Because the C3 and C5 positions of the pyrazole ring are deactivated by the adjacent electronegative nitrogen atoms, electrophilic attack is naturally directed to the C4 position.

Protocol 1: Regioselective Electrophilic Nitration

This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.

-

Preparation of the Mixed Acid System:

-

Action: In a round-bottom flask cooled to 0 °C, slowly add 100% fuming nitric acid (5.0 mL) to 98% sulfuric acid (6.0 mL).

-

Causality: The generation of the highly reactive nitronium ion (NO2+) requires a strongly acidic environment. Maintaining the temperature at 0 °C is critical to prevent the oxidative cleavage of the sensitive acetic acid side chain and to control the highly exothermic nature of the reaction[5].

-

-

Substrate Addition:

-

Action: Slowly add the starting material (e.g., 2-(1H-pyrazol-5-yl)acetic acid) in small portions to the mixed acid, maintaining the internal temperature below 5 °C.

-

Causality: Gradual addition prevents thermal runaway, which could lead to non-specific oxidation or poly-nitration.

-

-

Thermal Control and Quenching:

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by pouring the mixture over 200 g of crushed ice.

-

Causality: Quenching in ice water rapidly dilutes the acid and drops the temperature, precipitating the highly polar target compound due to its drastically reduced solubility in cold aqueous media.

-

-

Self-Validation Step:

-

Action: Filter the precipitate and analyze via LC-MS.

-

Validation: The reaction is deemed successful when the chromatogram shows a single major peak with a mass shift of exactly +45 Da (corresponding to the addition of one -NO2 group and the loss of one proton), confirming mono-nitration at the C4 position.

-

Fig 1. Synthetic workflow and downstream applications of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.

Applications in Drug Discovery

In pharmaceutical development, 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is frequently utilized as a masked pharmacophore. The carboxylic acid tail is first functionalized via amide coupling, after which the robust nitro group is reduced to an amine. The resulting aminopyrazole motif is a privileged structure in medicinal chemistry, acting as a potent hydrogen bond donor/acceptor within the ATP-binding pockets of kinases[2].

Protocol 2: Amide Coupling and Pharmacophore Generation

-

Carboxylic Acid Activation:

-

Action: Dissolve 2-(4-nitro-1H-pyrazol-5-yl)acetic acid in anhydrous DMF. Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (hydroxybenzotriazole).

-

Causality: EDC activates the carboxylic acid, while HOBt immediately reacts to form a stable, reactive ester intermediate. This prevents the formation of unreactive N-acylureas and suppresses racemization[2].

-

-

Nucleophilic Attack:

-

Action: Add the target amine (e.g., a piperidine derivative) followed by a tertiary amine base like DIPEA (N,N-Diisopropylethylamine).

-

Causality: DIPEA neutralizes any hydrochloride salts of the target amine, ensuring it remains in its free-base form to act as a potent nucleophile against the HOBt-ester.

-

-

Nitro Reduction:

-

Action: Isolate the amide intermediate, dissolve in ethanol, and subject to catalytic hydrogenation using 10% Pd/C under an H2 atmosphere.

-

Causality: The palladium catalyst facilitates the clean reduction of the nitro group to a primary amine, unveiling the active aminopyrazole pharmacophore required for kinase inhibition[2].

-

-

Self-Validation Step:

-

Action: Monitor the amide coupling via HPLC.

-

Validation: The protocol is validated by observing the transient appearance of the HOBt-ester peak, followed by its complete conversion to the final amide product peak.

-

Fig 2. Pharmacological development pathway for aminopyrazole-based kinase inhibitors.

Conclusion

2-(4-nitro-1H-pyrazol-5-yl)acetic acid is far more than a simple organic intermediate; it is a highly tunable scaffold. By understanding the causality behind its physicochemical properties—specifically the electronic interplay between the pyrazole core and the C4-nitro group—researchers can precisely manipulate this molecule. Whether the goal is pushing the limits of positive oxygen balance in 5[5] or synthesizing highly targeted kinase inhibitors for oncology, mastering the chemistry of this building block is essential for advanced application development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - C5H5N3O4 - Explore [pubchemlite.lcsb.uni.lu]

- 4. synchem-formosa.com [synchem-formosa.com]

- 5. 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis and Supramolecular Assembly of 2-(4-Nitro-1H-pyrazol-5-yl)acetic Acid

Executive Summary

The rational design of energetic materials, agrochemicals, and pharmaceutical intermediates heavily relies on understanding the solid-state behavior of functionalized nitrogen heterocycles. 2-(4-nitro-1H-pyrazol-5-yl)acetic acid represents a highly versatile building block, combining the robust coordination capacity of a carboxylic acid with the electron-withdrawing, polarization-inducing properties of a nitro-pyrazole core[1]. This whitepaper provides an authoritative, in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental protocols, the self-validating nature of structural refinement, and the mechanistic logic governing its supramolecular assembly.

Mechanistic Insights: The Chemistry of the Crystal Lattice

The crystal packing of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is not random; it is a deterministic outcome of competing intermolecular forces. Understanding these forces is critical for predicting polymorphism and solvatomorphism[2].

-

The Acetic Acid Synthon : Carboxylic acids strongly prefer to minimize their free energy by satisfying both their hydrogen-bond donor and acceptor capacities simultaneously. This typically results in the formation of centrosymmetric R22(8) dimers via O−H⋯O interactions[3].

-

The Nitro-Pyrazole Polarization : The presence of the −NO2 group at the C4 position fundamentally alters the electronic landscape of the pyrazole ring. By withdrawing electron density, the nitro group significantly increases the acidity of the pyrazole N−H proton. This highly polarized N−H bond acts as a potent hydrogen-bond donor, seeking out the pyridine-like nitrogen of an adjacent pyrazole ring or the oxygen atoms of the nitro group[4].

-

Steric Relief and Torsion : To minimize steric hindrance between the bulky nitro group and the adjacent acetic acid chain, the nitro group often twists slightly out of the pyrazole plane. This torsion allows the oxygen atoms of the nitro group to participate in inter- and intramolecular contacts, stabilizing the 3D framework[4].

Supramolecular assembly logic driven by hydrogen bonding in the crystal lattice.

Experimental Workflow: A Self-Validating SCXRD Protocol

To achieve publication-quality crystallographic data, the experimental workflow must be meticulously controlled. The following protocol outlines the step-by-step methodology for isolating and analyzing the crystal structure.

Step-by-Step Methodology

Step 1: Crystal Growth via Solvent Evaporation Dissolve 50 mg of the synthesized 2-(4-nitro-1H-pyrazol-5-yl)acetic acid in 2 mL of a DMSO/ethanol (1:1 v/v) mixture. Causality: Pyrazole-acetic acids are highly polar and form strong intermolecular networks that precipitate rapidly as amorphous powders in pure non-polar solvents. A highly polar solvent like DMSO disrupts the R22(8) carboxylic dimers in solution, allowing for controlled, slow nucleation as the solvent evaporates[2]. Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment for 48-72 hours until colorless or pale-yellow prisms form.

Step 2: Crystal Selection and Mounting Under a polarizing microscope, select a single crystal with uniform optical extinction and dimensions of approximately 0.2 × 0.2 × 0.1 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant, preventing solvent loss from the crystal lattice and inhibiting ice formation during the rapid cooling phase.

Step 3: Data Collection Transfer the mounted crystal to a diffractometer equipped with a CMOS area detector and a Mo Kα microfocus source ( λ=0.71073 Å). Cool the sample to 200 K using an open-flow nitrogen cryostat. Causality: The nitro group in pyrazole derivatives often exhibits rotational disorder at room temperature. Cooling the crystal to 200 K reduces thermal atomic displacement parameters, minimizing disorder and yielding sharper diffraction spots, which is critical for accurately resolving the C-N and N-O bond lengths[2].

Step 4: Data Reduction and Absorption Correction Integrate the raw diffraction frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for systematic errors caused by the crystal's shape and the absorption of X-rays.

Step 5: Structure Solution and Refinement Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model by full-matrix least-squares on F2 using SHELXL. Self-Validation Check: To ensure the structural model is self-validating, the acidic protons (carboxylic O-H and pyrazole N-H) MUST be located objectively from the difference Fourier map rather than placed in idealized geometric positions[2]. If the N-H proton is refined freely and its isotropic displacement parameter ( Uiso ) remains stable, the tautomeric state (1H-pyrazol-5-yl vs. 1H-pyrazol-3-yl) is unambiguously confirmed.

Experimental workflow for single-crystal X-ray diffraction (SCXRD) analysis.

Data Presentation: Expected Crystallographic Parameters

Based on the structural analogues of nitro-pyrazoles and pyrazole-acetic acids, the quantitative crystallographic data for 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically aligns with the parameters summarized in the table below[2][3].

| Crystallographic Parameter | Expected Value / Range | Significance |

| Crystal System | Monoclinic or Triclinic | Indicates low symmetry, typical for highly functionalized, hydrogen-bonded organic molecules. |

| Space Group | P21/c or P1ˉ | Centrosymmetric space groups accommodate the inversion centers required for R22(8) carboxylic acid dimers. |

| Z (Molecules/Unit Cell) | 4 (for P21/c ) or 2 (for P1ˉ ) | Confirms the asymmetric unit comprises a single molecule (or a molecule + solvent). |

| Data Collection Temp. | 200 K | Suppresses thermal motion of the −NO2 group. |

| Radiation Source | Mo Kα ( λ=0.71073 Å) | Provides sufficient resolution for accurate bond length determination. |

| Goodness-of-Fit (S) | 1.00 – 1.10 | Validates that the structural model accurately represents the diffraction data. |

| Final R1 Index | <0.05 (for I>2σ(I) ) | High-quality refinement; low residual electron density. |

References

1.[2] Title: Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS Source: Zeitschrift für Kristallographie - New Crystal Structures (via bg.ac.rs) URL: [Link]

2.[1] Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: Crystal Growth & Design (ACS Publications) URL: [Link]

3.[3] Title: Bis(3,5-dimethylpyrazol-1-yl)acetic acid Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

4.[4] Title: Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan Source: Molbank (MDPI) URL: [Link]

Sources

A Strategic Guide to the Pharmacokinetic Profiling of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive, field-proven framework for the pharmacokinetic (PK) profiling of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid. As specific public data on this compound is not available, this document serves as a strategic manual, outlining the essential sequence of in vitro and in vivo studies required to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We move beyond mere protocol listing to explain the causal reasoning behind experimental choices, emphasizing self-validating systems and regulatory alignment. This guide is intended for researchers, drug metabolism scientists, and development professionals seeking to build a robust data package for this, or structurally related, nitro-heterocyclic small molecules.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Pharmacokinetic properties—what the body does to a drug—are a primary determinant of a compound's success, with poor ADME profiles being a leading cause of late-stage clinical attrition. Early and strategic in vitro ADME testing provides critical data that guides lead optimization, predicts in vivo behavior, and flags potential liabilities long before significant resources are invested.[1][2][3] For a molecule like 2-(4-nitro-1H-pyrazol-5-yl)acetic acid, which contains a potentially metabolically active nitro group and a polar acetic acid moiety, a proactive profiling strategy is not just recommended; it is essential.[4] This guide establishes that strategy.

Foundational Physicochemical Characterization

Before any biological assays are conducted, the intrinsic physicochemical properties of the compound must be determined. These properties govern solubility, permeability, and formulation, directly impacting bioavailability and assay performance.

Aqueous Solubility

Understanding solubility is the bedrock of all subsequent biological testing. Poor solubility can lead to underestimated liability in in vitro assays and erratic absorption in vivo.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid 2-(4-nitro-1H-pyrazol-5-yl)acetic acid to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Separation: Separate the solid material from the solution via centrifugation (2000 x g for 15 minutes) or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure the solution was truly saturated.

Lipophilicity (Log D)

Log D, the distribution coefficient at a specific pH, is a key predictor of a compound's ability to cross biological membranes. For an acidic compound, Log D at pH 7.4 is the most physiologically relevant parameter.

Experimental Protocol: Miniaturized Shake-Flask Log D7.4

-

Preparation: Prepare a solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Partitioning: Add an equal volume of a water-immiscible solvent (typically n-octanol) to the aqueous solution.

-

Equilibration: Vigorously mix the biphasic system for a set period (e.g., 30 minutes) to allow for partitioning, followed by a separation phase (e.g., centrifugation at 1000 x g for 10 minutes).

-

Quantification: Carefully sample both the aqueous and organic layers and determine the compound concentration in each using LC-MS/MS.

-

Calculation: Log D7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ADME Profiling: A Tiered Approach

In vitro assays are the workhorse of early DMPK, providing rapid, cost-effective data to guide medicinal chemistry efforts and build predictive models.[1][3] The following assays form the core package for characterizing a novel entity.

Membrane Permeability: Predicting Absorption

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting this process, as it models not only passive diffusion but also active transport and efflux.[5]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Assay Initiation (A-to-B): Add the test compound (typically at 1-10 µM) to the apical (A) side, representing the intestinal lumen. The basolateral (B) side, representing the bloodstream, contains fresh buffer.

-

Assay Initiation (B-to-A): In a separate set of wells, add the compound to the basolateral (B) side to measure efflux.

-

Sampling: At defined time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment (B-side for A-to-B, A-side for B-to-A). Also, collect a sample from the donor compartment at the end of the experiment to calculate mass balance.

-

Quantification: Analyze all samples via LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

Table 1: Template for Permeability Data Presentation

| Compound ID | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio | Permeability Class |

|---|---|---|---|---|

| Test Cmpd | Value | Value | Value | Low/Medium/High |

| Propranolol (High) | >20 | >20 | ~1.0 | High |

| Atenolol (Low) | <1.0 | <1.0 | ~1.0 | Low |

| Digoxin (Efflux) | <1.0 | >5.0 | >5.0 | Low (Efflux) |

Metabolic Stability: Gauging First-Pass Clearance

The metabolic stability of a compound provides an estimate of its susceptibility to metabolism by liver enzymes, which dictates its hepatic clearance and oral bioavailability. Human Liver Microsomes (HLM) are the most common starting point as they contain the critical Cytochrome P450 (CYP) enzymes.[1]

Causality Behind Experimental Choices: The presence of the nitro-aromatic pyrazole structure is a structural alert. Nitro groups can be reduced by nitroreductases, a process central to the bioactivation and potential toxicity of many nitroaromatic drugs.[4][6] Therefore, assessing metabolic stability is not just about clearance prediction but also about flagging potential formation of reactive metabolites.[7]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagent Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (the cofactor required for CYP activity).

-

Incubation: Pre-warm the HLM solution and the test compound (at a low concentration, e.g., 1 µM, to be under Km) at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH solution.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

-

Controls:

-

-NADPH Control: Run a parallel incubation without the NADPH system to assess non-CYP-mediated degradation.

-

+Control Compound: Include a compound with known metabolic lability (e.g., Verapamil, Testosterone) to validate the assay system.

-

-

Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram 1: General Workflow for Pharmacokinetic Profiling This diagram outlines the logical progression from initial characterization to in vivo assessment.

Caption: High-level workflow for PK profiling of a new chemical entity.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared. Therefore, determining the extent of PPB is critical for interpreting efficacy and clearance data.[8]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Use a RED device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert is divided into two chambers by a semipermeable membrane (8 kDa MWCO).

-

Sample Addition: Add plasma (human, rat) spiked with the test compound (e.g., 5 µM) to one chamber. Add an equal volume of PBS (pH 7.4) to the other chamber.

-

Equilibration: Seal the unit and incubate with shaking at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.

-

Sampling & Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to equalize matrix effects. Precipitate proteins and analyze by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Assessment

Following promising in vitro data, an in vivo study, typically in rodents, is necessary to understand the compound's integrated ADME profile in a whole organism.[9][10] This study provides key parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Study Design: IV and PO Dosing in Rodents

A crossover design using both intravenous (IV) and oral (PO) administration is the gold standard. The IV dose provides absolute clearance and distribution data, while the PO dose allows for the determination of oral absorption and bioavailability.

Experimental Protocol: Rodent (Rat) PK Study

-

Animal Acclimation & Grouping: Use healthy, male Sprague-Dawley or Wistar rats (n=3-5 per group). Acclimate animals for at least 3 days.

-

Formulation: Develop a suitable vehicle for both IV (e.g., saline/DMSO/Solutol) and PO (e.g., 0.5% methylcellulose in water) administration. Pre-formulation work is critical for success.[10]

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect sparse or serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Processing: Immediately process blood by centrifugation (e.g., 4°C, 3000 x g for 10 min) to obtain plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[11]

Diagram 2: Experimental Workflow for HLM Stability Assay This diagram details the steps and controls for a robust metabolic stability experiment.

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Table 2: Template for Key In Vivo Pharmacokinetic Parameters

| Parameter | IV Route (1 mg/kg) | PO Route (10 mg/kg) | Unit | Description |

|---|---|---|---|---|

| Cmax | Value | Value | ng/mL | Maximum observed plasma concentration |

| Tmax | N/A | Value | h | Time to reach Cmax |

| AUClast | Value | Value | ng*h/mL | Area under the curve to the last time point |

| AUCinf | Value | Value | ng*h/mL | Area under the curve extrapolated to infinity |

| t1/2 | Value | Value | h | Terminal elimination half-life |

| CL | Value | N/A | mL/min/kg | Clearance |

| Vss | Value | N/A | L/kg | Volume of distribution at steady state |

| F% | N/A | Value | % | Oral Bioavailability |

Data Integration and Path Forward

The ultimate goal of this profiling cascade is to build a cohesive narrative of the compound's disposition.

-

Low solubility and low permeability? Focus on formulation improvements or chemical modification to enhance absorption.

-

High permeability but low metabolic stability? This suggests high first-pass metabolism. Medicinal chemistry should focus on blocking the sites of metabolism. The nitro group would be a prime suspect for reduction.[12][13]

-

High in vitro stability but low in vivo bioavailability? This could indicate poor absorption due to efflux (check Caco-2 ER) or the involvement of non-CYP metabolic pathways not captured in the microsomal assay.

-

High clearance and large volume of distribution? This indicates the compound is rapidly cleared and distributes extensively into tissues, which may require more frequent or higher doses.

By systematically executing this strategic plan, researchers can efficiently characterize the pharmacokinetic profile of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid, enabling informed, data-driven decisions for its progression as a potential therapeutic agent.

References

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

Abreu, P. A. et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Serafim, V. (2024). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Frontage Laboratories. [Link]

-

Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews. [Link]

-

National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

-

Fu, P. P. et al. (2012). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. [Link]

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

National Cancer Institute (2016). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Cox, K. A., White, R. E., & Korfmacher, W. A. (2002). Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

-

PubMed. Metabolism of nitroaromatic compounds. [Link]

-

Al-Ostath, A. et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]

-

van der Mey, D. et al. (2024). Best practices for pharmacokinetic studies of new chemical entities. Clinical Pharmacology & Therapeutics. [Link]

-

Syngene International. In Vivo Pharmacokinetics. [Link]

-

Czock, D. et al. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

El-Sayed, M. A. et al. (2023). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]

-

Al-Ghorbani, M. et al. (2024). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemical Biology & Drug Design. [Link]

-

Post, T. M. et al. (2017). Reporting guidelines for population pharmacokinetic analyses. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

-

Hamza, A. H. et al. (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. [Link]

-

European Medicines Agency (2005). Guideline on the Evaluation of the Pharmacokinetics of Medicinal Products in Patients with in Impaired Hepatic Function. [Link]

-

El-Sayed, M. A. et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

-

Schepky, A. (2011). EMA versus US-FDA regulatory requirements regarding bioequivalence of orally administered generics. der DGRA. [Link]

-

European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

-

Lee, J. S. (2003). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. Drug Development and Industrial Pharmacy. [Link]

-

Jenkins, H. et al. (2015). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects. Clinical Drug Investigation. [Link]

-

Science.gov. human pharmacokinetic parameters: Topics. [Link]

-

Wang, Y. et al. (2022). Comparative Pharmacokinetic Study of Three Major Bioactive Components in the Normal and Different Courses of Li. Journal of Analytical Methods in Chemistry. [Link]

-

GSK. An Introduction to Pharmacokinetics. [Link]

Sources

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. scielo.br [scielo.br]

- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. symeres.com [symeres.com]

- 10. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]

- 11. Reporting guidelines for population pharmacokinetic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Thermal Degradation Kinetics of 2-(4-Nitro-1H-pyrazol-5-yl)acetic Acid: A Comprehensive Guide

Executive Summary

The pyrazole framework is a privileged scaffold in medicinal chemistry, agrochemicals, and energetic materials. Among its functionalized derivatives, 2-(4-nitro-1H-pyrazol-5-yl)acetic acid presents a unique thermodynamic profile governed by the interplay of two highly reactive moieties: a strongly electron-withdrawing nitro group at the C4 position and a thermolabile acetic acid group at the C5 position.

As a Senior Application Scientist, understanding the thermodynamic stability of this molecule is not merely about logging melting points; it requires a mechanistic comprehension of its tautomeric equilibria, intramolecular hydrogen bonding, and thermal degradation cascades. This whitepaper provides an in-depth analysis of the thermodynamic behavior of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid, detailing the causality behind its thermal decomposition and providing self-validating experimental protocols for accurate thermodynamic profiling.

Structural Thermodynamics and Tautomeric Equilibria

The thermodynamic baseline of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is dictated by its structural dynamics in solution and solid states. Pyrazoles inherently exhibit annular tautomerism (1H vs. 2H forms). However, the substitution pattern in this molecule heavily biases the equilibrium.

Electronic Effects of the C4-Nitro Group

The nitro group at the C4 position exerts a profound inductive and mesomeric electron-withdrawing effect on the pyrazole ring[1]. This delocalization stabilizes the pyrazolide anion, significantly lowering the pKa of the N-H proton compared to unsubstituted pyrazole. Furthermore, the electron deficiency introduced by the C4-nitro group directly impacts the C5 position, increasing the electrophilicity of the adjacent carbon and predisposing the acetic acid moiety to decarboxylation[2].

Intramolecular Hydrogen Bonding

In the solid state and non-polar solvents, the molecule achieves thermodynamic stabilization through a robust intramolecular hydrogen-bonding network. The carboxylic acid proton can interact with the adjacent N1/N2 nitrogen or the oxygen atoms of the C4-nitro group. This pseudo-ring formation lowers the overall free energy of the system but creates a rigid conformation that dictates its initial response to heat stress.

Caption: Tautomeric equilibrium and deprotonation pathways of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.

Thermal Decomposition Pathways: Causality and Mechanism

The thermal degradation of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is not a single event but a sequential cascade. Understanding this causality is critical for drug formulation, scale-up synthesis, and safe handling.

Pathway A: Thermal Decarboxylation (120°C – 160°C)

Heteroaryl acetic acids are notoriously prone to thermal decarboxylation[2]. In this molecule, the process is accelerated by the C4-nitro group. Upon reaching the activation energy threshold (typically between 120°C and 160°C), the molecule undergoes loss of CO₂. The electron-withdrawing nitro group stabilizes the transient carbanion (or ylide intermediate) formed at the C5 position during the transition state. The product of this initial degradation is 4-nitro-5-methyl-1H-pyrazole.

Pathway B: Nitro-Pyrazole Core Degradation (> 200°C)

Once decarboxylated, the remaining nitropyrazole core exhibits the high thermal stability characteristic of nitrogen-rich heterocyclic energetic materials[3]. Nitropyrazoles generally resist oxidation and heat up to approximately 200°C[3]. Beyond this threshold, decomposition initiates via nitro-to-nitrite isomerization followed by the homolytic cleavage of the C-NO₂ bond, releasing NO₂ radicals[4]. This highly exothermic step triggers the collapse of the pyrazole ring.

Caption: Sequential thermal decomposition cascade triggered by heat stress.

Quantitative Thermodynamic Data Summarization

To contextualize the stability of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid, we must look at the quantitative thermal parameters derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The table below synthesizes expected thermodynamic values based on the behavior of highly analogous nitropyrazole and pyrazole-acetic acid systems[4],[5],[2].

| Thermodynamic Parameter | Value Range / Description | Mechanistic Implication |

| Melting Point ( Tm ) | 145°C – 155°C (with decomp.) | Phase transition often coincides with the onset of decarboxylation. |

| Decarboxylation Onset ( Tonset1 ) | 130°C – 150°C | Loss of CO₂; highly dependent on heating rate and atmospheric moisture. |

| Core Decomposition Onset ( Tonset2 ) | > 210°C | Cleavage of the C-NO₂ bond; characteristic of 4-nitropyrazole stability[4]. |

| Activation Energy ( Ea ) - Decarb | ~ 90 – 110 kJ/mol | Relatively low barrier due to intermediate stabilization by the NO₂ group. |

| Activation Energy ( Ea ) - Core | 130 – 160 kJ/mol | High energy barrier reflecting the aromatic stability of the pyrazole ring[5]. |

Experimental Protocols for Thermodynamic Profiling

Trustworthy thermodynamic data requires self-validating experimental systems. Do not rely on a single heating rate or a single analytical method. The following protocols outline a robust, orthogonal approach to profiling the thermodynamic stability of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Objective: Determine phase transitions, decarboxylation temperatures, and activation energies.

-

Sample Preparation: Ensure the sample is >99% pure (verified by HPLC/NMR). Trace acidic or basic impurities act as catalysts for premature decarboxylation. Dry the sample under a vacuum at 40°C for 24 hours to remove residual moisture.

-

Instrument Calibration: Calibrate the DSC/TGA instruments using Indium and Zinc standards to ensure accurate temperature and enthalpy readings.

-

Crucible Selection: Use an open or pin-holed aluminum crucible for TGA to allow CO₂ and NO₂ off-gassing. Use a sealed gold-plated crucible for DSC if capturing the pure enthalpy of melting prior to mass loss is required.

-

Dynamic Heating Runs:

-

Run the sample from 25°C to 350°C under a dry Nitrogen purge (50 mL/min).

-

Self-Validating Step (Kissinger Method): Perform runs at multiple heating rates ( β = 2, 5, 10, and 20 °C/min). Plot ln(β/Tp2) versus 1/Tp (where Tp is the peak decomposition temperature) to calculate the exact activation energy ( Ea ) of the decarboxylation and core decomposition steps.

-

-

Data Analysis: Correlate the first endothermic peak on the DSC (melting/decarboxylation) with the first mass loss step on the TGA (theoretical mass loss of CO₂ is ~22.1%).

Protocol 2: Isothermal Microcalorimetry (IMC)

Objective: Assess long-term thermodynamic stability and shelf-life at ambient or slightly elevated temperatures.

-

Vial Preparation: Accurately weigh 50 mg of the compound into a glass ampoule. Seal the ampoule hermetically under an inert argon atmosphere to prevent oxidative interference.

-

Isothermal Equilibration: Place the ampoule into the microcalorimeter set to a constant temperature (e.g., 40°C, 50°C, and 60°C). Allow the system to equilibrate until the baseline heat flow stabilizes (< 0.1 µW drift).

-

Data Acquisition: Monitor the heat flow continuously for 7 to 14 days. Any exothermic deviation from the baseline indicates slow-onset degradation (e.g., solid-state decarboxylation).

-

Kinetic Modeling: Integrate the heat flow over time to determine the reaction progress ( α ). Use the Arrhenius equation to extrapolate the shelf-life at 25°C. A self-validating system will show zero detectable heat flow at 25°C, confirming the compound is thermodynamically stable under standard storage conditions despite its intrinsic thermolability at >120°C.

References

- US Patent 3280141A - 4-nitropyrazole carboxylic acids. Google Patents.

-

Sinditskii, V. P., et al. (2017). "Thermal decomposition peculiarities and combustion behavior of nitropyrazoles." Thermochimica Acta, 651, 83-99. Thermodynamics Research Center (NIST). Available at:[Link]

-

Zhang, Y., et al. (2021). "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance." ACS Applied Materials & Interfaces. Available at:[Link]

-

Yin, P., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules (PMC). Available at:[Link]

-

Habraken, C. L., et al. "REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES." Canadian Journal of Chemistry. Available at:[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: 2-(4-Nitro-1H-pyrazol-5-yl)acetic acid as a Versatile Precursor in Kinase Inhibitor Discovery

Introduction & Executive Summary

In modern structure-based drug design, the pyrazole ring is a privileged scaffold, frequently serving as an amide bioisostere and a critical hydrogen-bond donor/acceptor motif within the ATP-binding hinge region of kinases. Among pyrazole derivatives, 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (CAS: 2229119-18-8) has emerged as a highly valuable bifunctional building block.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this precursor to construct conformationally restricted bicyclic systems (e.g., pyrazolo[4,3-b]pyridines and pyrazolo[3,4-c]pyridines). These rigidified architectures are instrumental in developing highly potent and isoform-selective inhibitors for targets such as Bruton's Tyrosine Kinase (BTK) and c-Jun N-terminal kinase 3 (JNK3).

Mechanistic Rationale & Structural Causality

The strategic selection of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is driven by its orthogonal reactivity and its capacity to form conformationally locked pharmacophores:

-

Orthogonal Reactivity (The "Masked Amine" Advantage): The nitro group at the C4-position acts as a stable, electron-withdrawing "masked amine." This deactivates the pyrazole ring slightly, preventing unwanted electrophilic aromatic substitutions, and allows the C5-acetic acid moiety to be functionalized (via amide coupling or esterification) without cross-reactivity.

-

Conformational Restriction via Lactamization: Once the acetic acid is coupled to an appropriate amine, the C4-nitro group can be reduced to a primary amine. The spatial proximity of the C4-amine and the C5-amide/ester facilitates intramolecular cyclization, yielding a fused bicyclic lactam.

-

Kinase Selectivity: Bicyclic pyrazole derivatives restrict the rotational degrees of freedom of the molecule. This entropic advantage translates to higher binding affinities. For instance, such rigidified scaffolds have been critical in achieving >50-fold isoform selectivity for JNK3 over JNK1 [1], and are foundational in the design of covalent and reversible BTK inhibitors [2].

Divergent synthetic workflows utilizing 2-(4-nitro-1H-pyrazol-5-yl)acetic acid in drug discovery.

Experimental Workflows & Protocols

The following protocols have been optimized for high-throughput parallel synthesis and scale-up, ensuring self-validating checkpoints at each step.

Protocol A: HATU-Mediated Amide Coupling of the Acetic Acid Moiety

Causality: While EDC/HOBt is a standard coupling system, HATU is preferred for this precursor. The electron-withdrawing nature of the nitro group slightly reduces the nucleophilicity of the surrounding environment, and HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the coupling of sterically hindered or weakly nucleophilic amines.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (1.0 equiv, 0.5 M) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at ambient temperature (20–25 °C) for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Introduce the target amine (1.1 equiv). Stir the reaction mixture for 2–4 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The starting material absorbs strongly at 254 nm due to the nitro-pyrazole chromophore. Look for the disappearance of the precursor mass[M+H]⁺ 172.1 and the appearance of the product mass.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nitro Reduction and Spontaneous Lactamization

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the cleanest method for nitro reduction. In cases where the coupled amine contains a primary/secondary amine appropriately positioned, the newly formed C4-amine will spontaneously attack the adjacent carbonyl (or require mild acid catalysis) to form the thermodynamically stable bicyclic lactam.

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro-amide intermediate from Protocol A in a 1:1 mixture of Methanol/Ethyl Acetate (0.2 M). Note: The addition of a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate the subsequent cyclization.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (30–40 psi). Stir vigorously at ambient temperature for 4–12 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a distinct yellow tint (characteristic of the nitro-pyrazole) to colorless. LC-MS should indicate the intermediate amine and/or the fully cyclized lactam mass (loss of H₂O or alcohol, depending on the leaving group).

-

Workup: Purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake thoroughly with Methanol. Concentrate the filtrate in vacuo. If cyclization is incomplete, heat the residue in glacial acetic acid at 80 °C for 2 hours.

BCR signaling pathway illustrating the intervention point of pyrazole-derived BTK inhibitors.

Quantitative Data Summaries

Table 1: Optimization of Amide Coupling Conditions for 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

| Coupling Reagent | Base | Solvent | Time (h) | Avg. Yield (%) | Notes / Causality |

| EDC / HOBt | DIPEA | DCM | 12 | 65 - 70 | Prone to incomplete conversion with hindered amines. |

| T3P (50% in EtOAc) | Et₃N | EtOAc | 8 | 75 - 80 | Excellent for scale-up; easy aqueous workup. |

| HATU | DIPEA | DMF | 2 - 4 | 88 - 95 | Optimal for rapid SAR library generation; highly reactive. |

Table 2: Nitro Reduction and Cyclization Conditions

| Reduction Method | Additive / Catalyst | Temp (°C) | Cyclization Outcome | Recommended Use Case |

| H₂ (1 atm), 10% Pd/C | None | 25 | Requires subsequent heating | General use; clean reduction. |

| H₂ (1 atm), 10% Pd/C | Glacial Acetic Acid | 25 - 60 | Spontaneous in situ | Preferred for direct bicyclic scaffold synthesis. |

| Fe powder, NH₄Cl | EtOH / H₂O | 80 | Spontaneous in situ | Used when halogenated aromatic rings are present (prevents dehalogenation). |

References

-

Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry, 57(23), 10013–10030 (2014). URL: [Link]

- Source:U.S. Patent Application Publication No. US 2022/0213092 A1 (2022).

Sources

Application Support Center: HPLC Method Optimization for 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for highly polar, ionizable compounds.

Analyzing 2-(4-nitro-1H-pyrazol-5-yl)acetic acid presents specific chromatographic challenges. The molecule possesses a carboxylic acid moiety (acidic), a pyrazole ring (amphoteric), and a nitro group (strongly electron-withdrawing). This combination results in a highly hydrophilic profile that is acutely sensitive to mobile phase pH, often leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions.

The following diagnostic guides, FAQs, and validated protocols are designed to help you establish a self-validating, robust analytical method.

Core Diagnostic Logic

Use the following decision tree to troubleshoot retention and peak shape issues during your initial method development.

Workflow for optimizing HPLC retention and peak shape of polar, ionizable pyrazole derivatives.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does 2-(4-nitro-1H-pyrazol-5-yl)acetic acid elute at the solvent front on my standard C18 column?

The Causality: The primary mechanism of retention in reversed-phase (RP) chromatography is hydrophobic interaction[1]. At a neutral pH, the acetic acid moiety of your compound is fully ionized (deprotonated to a carboxylate anion). Ionized compounds behave as highly polar species, which drastically reduces their hydrophobic interaction with the alkyl stationary phase, leading to zero retention[1]. The Solution: You must employ ion suppression . By adjusting the mobile phase pH to at least 1–2 units below the pKa of the carboxylic acid (target pH 2.0–2.5), the molecule is forced into its neutral, protonated state. This maximizes its hydrophobicity and forces it to partition into the C18 stationary phase.

Q2: I lowered the pH to 2.5, but I am still seeing severe peak tailing. What is causing this?

The Causality: Peak tailing for nitrogen-containing heterocycles (like the pyrazole ring) is typically caused by secondary ion-exchange interactions. Any silica-based RP material will have residual silanols (Si-OH) left after bonding. If these silanols are deprotonated, they engage in ion-exchange with the analyte, causing the peak to drag[1]. While a pH of 2.5 keeps most silanols protonated (neutral), the highly polar nature of the nitro-pyrazole can still induce hydrogen bonding with the silica backbone. The Solution: Switch to a polar-embedded stationary phase (e.g., an RP-Amide column) or a highly end-capped column. Polar-embedded columns provide alternative hydrogen-bonding mechanisms that shield the silica surface, enhancing the performance and peak shape of polar compounds and nitroaromatics[2].

Q3: My retention times are drifting between injections. How do I stabilize the method?

The Causality: Retention time drift in ionizable compounds occurs when the mobile phase pH is not strictly controlled. A slight variation in pH changes the ratio of ionized to unionized species in the column. The Solution: You must use a true buffer, not just an acid modifier. The purpose of a buffer is to inhibit pH changes after the introduction of the sample[2]. Ensure you are using a buffered mobile phase (e.g., 20 mM potassium phosphate) and allow the column to equilibrate for at least 10 column volumes.

Q4: Reversed-phase is still not providing enough retention ( k′<2 ). Are there alternative chromatographic modes?

The Causality: Highly aqueous mobile phases (e.g., <5% organic) used to retain polar compounds on standard C18 columns can cause "ligand folding" or "phase dewetting," where the hydrophobic C18 chains fold over each other, trapping the buffer and reducing the accessible surface area[3]. This leads to sudden losses in retention. The Solution: If an aqueous-compatible C18 (AQ-C18) fails, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a porous graphitic carbon (PGC) column. PGC columns are specifically designed to retain and separate extremely polar, hydrophilic molecules that elute at the void volume in traditional RP-HPLC[4].

Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Buffer Selection Matrix

Selecting the correct buffer is critical for both pH control and detector compatibility.

| Buffer System | Useful pH Range | Volatility | Detector Compatibility | Recommended Use Case for Pyrazole Acetic Acid |

| Trifluoroacetic Acid (TFA) | < 2.0 | High | UV, MS (with caution) | Excellent ion suppression; can cause ion suppression in MS. |

| Phosphoric Acid / Phosphate | 2.1 - 3.1 | Low | UV only | Gold Standard for UV. Provides robust pH buffering at pH 2.5[1]. |

| Formic Acid / Formate | 2.8 - 4.8 | High | UV, MS | Best for LC-MS workflows. Target pH ~2.8 to keep acid protonated. |

Table 2: Stationary Phase Selection Guide

Based on compound class and separation challenges[2].

| Column Chemistry | Interaction Mechanism | Best For |

| Standard C18 | Hydrophobic | General screening (often fails for highly polar acids). |

| RP-Amide | Hydrophobic + H-Bonding | Enhanced retention of polar compounds; shields silanols. |

| Phenyl-Hexyl | π−π Interactions | Nitroaromatics and heterocyclic ring systems. |

| Porous Graphitic Carbon | Polar Retention Effect on Graphite | Extremely polar compounds failing RP retention[4]. |

Experimental Protocol: Step-by-Step Method Development

This protocol establishes a self-validating reversed-phase method utilizing ion suppression, designed specifically for polar acidic heterocycles.

Step 1: Mobile Phase Preparation

Note: Consistent and specific techniques in mobile phase preparation are mandatory to prevent retention drift[2].

-

Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Place a sufficient amount of ultrapure HPLC-grade water into a volumetric flask, add the phosphate salt, and adjust the pH strictly to 2.5 using Phosphoric Acid. Dilute to the final volume.

-

Organic Phase (B): 100% HPLC-Grade Acetonitrile. (Acetonitrile is preferred over methanol as it is a weaker hydrogen bond acceptor, reducing secondary interactions with the pyrazole ring).

Step 2: Column Selection & Equilibration

-

Install a polar-endcapped or RP-Amide column (Dimensions: 150 mm x 4.6 mm, 3–5 µm particle size).

-

Set the column oven temperature to 30°C to ensure thermodynamic reproducibility.

-

Flush the column with 10 column volumes (CV) of 95% A / 5% B at a flow rate of 1.0 mL/min to ensure complete buffer saturation and prevent ligand folding[3].

Step 3: Gradient Profiling

Execute the following gradient to focus the polar analyte at the head of the column before elution:

-

0.0 - 2.0 min: 5% B (Isocratic hold to maximize retention of the polar acid).

-

2.0 - 10.0 min: 5% → 60% B (Linear ramp to elute the compound and any organic impurities).

-

10.0 - 12.0 min: 60% → 95% B (High-organic wash to clear strongly bound hydrophobic contaminants).

-

12.0 - 15.0 min: 5% B (Re-equilibration prior to the next injection).

Step 4: System Suitability & Self-Validation

Inject 10 µL of a 0.1 mg/mL standard solution of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (dissolved in the initial mobile phase to prevent solvent-mismatch peak distortion).

-

Validation Criterion 1 (Retention): Calculate the capacity factor ( k′ ). If k′<2 , the method fails suitability. You must decrease the initial organic concentration or switch to a HILIC column.

-

Validation Criterion 2 (Peak Symmetry): Calculate the Tailing Factor ( Tf ). If Tf>1.5 , secondary interactions are occurring. Verify the mobile phase pH is strictly ≤2.5 to ensure silanol neutralization[1].

References

-

Reversed Phase HPLC Method Development Phenomenex [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES HPLC.eu [Link]

Sources

reducing side reactions during 2-(4-nitro-1H-pyrazol-5-yl)acetic acid amidation

Troubleshooting Guide: Amidation of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists encountering yield-limiting side reactions during the amide coupling of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.

Due to its unique electronic topology, this specific substrate presents a "perfect storm" of reactivity issues. The presence of a strongly electron-withdrawing nitro group at the C4 position, combined with an acidic pyrazole NH and an adjacent acetic acid moiety, makes this molecule highly susceptible to spontaneous degradation and off-target polymerization during standard activation protocols.

Part 1: Mechanistic Workflow & Troubleshooting Logic

Before adjusting your stoichiometry, it is critical to diagnose the specific failure mode of your reaction. The flowchart below outlines the causality between observed analytical data (LC-MS) and the underlying chemical side reactions, guiding you toward the appropriate synthetic intervention.

Troubleshooting logic for side reactions during 4-nitro-pyrazolylacetic acid amidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak corresponding to[M - 44]. Why is my starting material disappearing without forming the amide? A: You are observing spontaneous decarboxylation. When you activate the carboxylic acid (e.g., forming an O-acylisourea with EDC), you create an excellent leaving group. The C4-nitro group exerts a powerful electron-withdrawing effect (both inductively and via resonance) on the pyrazole ring. This highly stabilizes the formation of a carbanion at the C5-alpha position. If the reaction temperature exceeds 0 °C during activation, the molecule will rapidly extrude CO₂ before the exogenous amine can attack[1]. Solution: Strict temperature control (-10 °C to 0 °C) during the activation step and the use of milder coupling agents like T3P (Propylphosphonic anhydride) are required.

Q2: I am seeing a complex mixture of higher molecular weight species, specifically[2M - 18] and [3M - 36]. How do I prevent this? A: This is intermolecular self-condensation (oligomerization). The pyrazole NH, while rendered less nucleophilic by the adjacent nitro group, is still capable of attacking the activated carboxylic acid of a neighboring molecule[2]. Because your starting material contains both a nucleophile (pyrazole NH) and an electrophile (activated carboxylate), it acts as an AB-type monomer. Solution: You must mask the pyrazole NH prior to amidation. N-Boc (tert-butyloxycarbonyl) protection is the industry standard for this scaffold[3].

Q3: I switched to HATU to force the coupling, but now I have a highly stable, unreactive byproduct and low yields. What went wrong? A: You are likely observing guanidinylation of your amine. HATU is a highly reactive uronium-based coupling agent. If your target amine is sterically hindered or poorly nucleophilic, the amine will attack the HATU molecule itself rather than your activated ester, forming a stable tetramethylguanidinium byproduct. Solution: Switch to a carbodiimide-based system (EDC·HCl / HOBt) or T3P, which do not cause guanidinylation and offer better kinetic control over the highly sensitive 4-nitro-pyrazolylacetic acid substrate.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the distribution of desired products versus side reactions. Data is based on the coupling of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid with a standard primary aliphatic amine.

| Coupling Reagent | Base | Temp (°C) | Pyrazole NH Protection | Desired Amide Yield (%) | Decarboxylation (%) | Oligomerization (%) |

| HATU (1.2 eq) | DIPEA | 25 | None | < 10% | 45% | 35% |

| EDC/HOBt | DIPEA | 25 | None | 25% | 20% | 40% |

| EDC/HOBt | DIPEA | 0 to 25 | None | 40% | 10% | 35% |

| EDC/HOBt | DIPEA | 0 to 25 | N-Boc | 85% | < 5% | < 1% |

| T3P (50% in EtOAc) | Pyridine | -10 to 25 | N-Boc | 94% | < 1% | < 1% |

Part 4: Validated Experimental Protocols

To ensure scientific integrity and self-validation, follow these sequential protocols. Do not skip the analytical check-points.

Protocol A: N-Boc Protection of the Pyrazole NH

This step masks the nucleophilic NH, completely preventing self-condensation[3].

-

Setup: Charge a flame-dried round-bottom flask with 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 10 minutes at room temperature.

-

Protection: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 15 minutes.

-

Self-Validation (In-Process Control): After 2 hours, quench a 10 µL aliquot in water/MeCN and analyze via LC-MS. You should observe the mass of the desired N-Boc protected acid. Note: Ensure no bis-Boc formation occurs; if observed, reduce Boc₂O to 1.0 eq.

-

Workup: Concentrate the THF under reduced pressure. Dilute with EtOAc and wash with 10% aqueous citric acid (to remove DMAP/DIPEA and protonate the carboxylic acid), followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Protocol B: Low-Temperature Amidation via T3P

T3P provides mild activation, and the strict temperature control prevents the C5-carbanion formation responsible for decarboxylation.

-

Setup: Dissolve the N-Boc protected 2-(4-nitro-1H-pyrazol-5-yl)acetic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.15 M).

-

Cooling (Critical Step): Submerge the flask in a dry ice/brine bath to achieve an internal temperature of -10 °C . Do not proceed until this temperature is reached and stabilized.

-

Base Addition: Add Pyridine or DIPEA (3.0 eq). Pyridine is often preferred with T3P to minimize base-catalyzed epimerization or premature decarboxylation.

-

Activation: Add T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -5 °C.

-

Reaction: Allow the reaction to stir at -10 °C for 1 hour, then slowly warm to room temperature overnight.

-

Self-Validation: Analyze via LC-MS. The[M - 44] decarboxylation peak should be completely absent, and the desired Boc-protected amide should be the dominant species.

-

Deprotection (Optional): If the free pyrazole is desired, treat the crude concentrated residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature, followed by concentration and standard basic workup.

Part 5: References

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. japsonline.com. Available at:

-

Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. acs.org. Available at:

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. nih.gov. Available at:

Sources

Technical Support Center: Purification of 2-(4-Nitro-1H-Pyrazol-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the isolation and purification of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested methodologies to address common and complex purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid, providing concise and actionable advice.

Q1: What are the primary impurities I should expect when synthesizing 2-(4-nitro-1H-pyrazol-5-yl)acetic acid?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted starting materials, regioisomers (such as 2-(4-nitro-1H-pyrazol-3-yl)acetic acid), and byproducts from side reactions. Nitrated pyrazole compounds can also be susceptible to thermal degradation, so decomposition products may also be present, especially if the reaction was conducted at elevated temperatures.[1][2]

Q2: My compound is highly polar. What is a good starting point for a recrystallization solvent system?

A2: Due to the presence of both a carboxylic acid and a nitro-substituted pyrazole ring, 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is a polar molecule. Effective single solvents for recrystallizing polar pyrazole derivatives often include ethanol, methanol, or ethyl acetate.[3][4] For this particular compound, a mixed solvent system is likely to yield the best results. A common and effective approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol) and then slowly add a hot anti-solvent (e.g., water or hexane) until turbidity is observed, followed by slow cooling to promote crystal formation.[4][5]

Q3: I'm observing significant "streaking" or "tailing" of my compound on a silica gel TLC plate. What does this indicate and how can I fix it?

A3: Streaking or tailing on a silica gel TLC plate is a common issue when dealing with acidic or highly polar compounds.[6][7] This phenomenon is often caused by strong interactions between the acidic protons of your compound and the acidic silanol groups on the surface of the silica gel. To mitigate this, you can:

-

Modify the mobile phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent. This will protonate your compound and reduce its interaction with the stationary phase, resulting in more defined spots.

-

Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase for your chromatography.[6]

Q4: Is 2-(4-nitro-1H-pyrazol-5-yl)acetic acid sensitive to heat? What precautions should I take during purification?

A4: Nitropyrazole derivatives can be thermally sensitive and may decompose at elevated temperatures.[1][2] It is crucial to handle these compounds with care. When performing recrystallization, avoid prolonged heating. Use a water bath for controlled heating and monitor the temperature closely. For solvent removal, rotary evaporation at reduced pressure and moderate temperature is recommended over high-heat methods.

Q5: Can I use an acid-base extraction to purify my compound?

A5: Yes, an acid-base extraction can be a very effective initial purification step. Since your compound contains a carboxylic acid group, it will be deprotonated in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution), forming a water-soluble salt. Neutral impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will re-protonate your compound, causing it to precipitate out, after which it can be collected by filtration. This technique is particularly useful for removing non-acidic impurities.[5]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific problems you may encounter during the purification of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid.

Problem 1: Low Recovery After Recrystallization

Symptoms:

-

A significantly lower than expected yield of purified product after recrystallization.

-

The mother liquor remains colored, suggesting a substantial amount of the product is still in solution.

Troubleshooting Workflow:

Caption: Troubleshooting low recovery after recrystallization.

Detailed Steps & Explanations:

-

Solvent Selection is Critical: The goal is to find a solvent or solvent pair where your compound is sparingly soluble at room temperature but highly soluble when hot.[5] If the compound is too soluble at room temperature, you will inevitably have low recovery.

-

Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5] Adding excess solvent will keep more of your product in solution upon cooling.

-

Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

-

Recover from Mother Liquor: If significant product remains in the mother liquor, you can attempt to recover it by partially evaporating the solvent and cooling again for a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem 2: Persistent Impurities After Recrystallization

Symptoms:

-

Analytical data (e.g., NMR, LC-MS) shows the presence of impurities after one or more recrystallization attempts.

-

The melting point of the purified product is broad or lower than the literature value.

Troubleshooting Workflow:

Caption: Troubleshooting persistent impurities.

Detailed Steps & Explanations:

-

Slow Cooling is Key: Rapid cooling can cause impurities to become trapped within the crystal lattice of your product. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

-

Consider an Alternative Purification Technique: If recrystallization is ineffective, particularly for removing isomeric impurities, column chromatography is the next logical step.[8][9]

-

Preliminary Acid-Base Extraction: Performing an acid-base wash before recrystallization can remove many non-acidic impurities, simplifying the subsequent crystallization process.

Problem 3: The Compound "Oils Out" During Recrystallization

Symptoms:

-

Instead of forming solid crystals upon cooling, the compound separates as an oil.

Troubleshooting Workflow:

Caption: Troubleshooting when the compound "oils out".

Detailed Steps & Explanations:

-

Reduce the Rate of Cooling: Oiling out is often a consequence of the solution becoming supersaturated too quickly.[5] Reheat the solution to redissolve the oil, and then allow it to cool much more slowly.

-

Adjust the Solvent System: Try using a solvent with a lower boiling point or a different anti-solvent. The goal is to find conditions where the compound's solubility decreases more gradually upon cooling.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of 2-(4-Nitro-1H-Pyrazol-5-yl)acetic Acid

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

-

Crude 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum.

Protocol 2: Column Chromatography of 2-(4-Nitro-1H-Pyrazol-5-yl)acetic Acid

Objective: To separate the target compound from closely related impurities, such as regioisomers.

Materials:

-

Crude 2-(4-nitro-1H-pyrazol-5-yl)acetic acid

-

Silica gel (or other appropriate stationary phase)

-

Selected eluent (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid)

-

Chromatography column

-

Collection tubes

Procedure:

-

Slurry Packing the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

-